p-Azidophenylglyoxal

Übersicht

Beschreibung

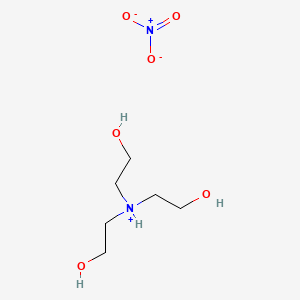

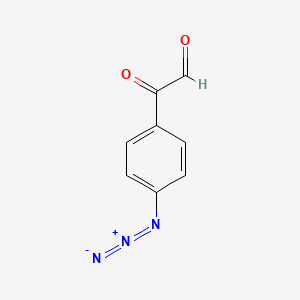

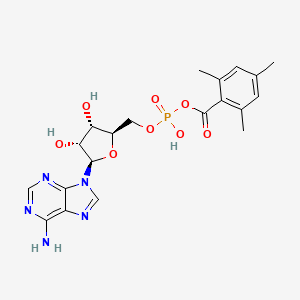

p-Azidophenylglyoxal: is a heterobifunctional photoactivable cross-linking reagent. It is notable for its incorporation of an azido group attached to a phenyl ring in the para position and its identity as a dialdehyde with the glyoxal component . The phenylglyoxal moiety is designed to react with arginine residues, whereas the p-azidoaryl function generates a reactive nitrene when activated with ultraviolet light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-azidophenylglyoxal involves the diazotization of p-aminoacetophenone to an intermediate, which when reacted with sodium azide, gives p-azidoacetophenone. The oxidation of the latter with selenium dioxide results in this compound . The reaction conditions include:

Diazotization: p-aminoacetophenone is treated with sodium nitrite in hydrochloric acid at low temperatures (around 4°C).

Azidation: The intermediate is then reacted with sodium azide in water at 4°C.

Oxidation: The resulting p-azidoacetophenone is oxidized using selenium dioxide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents like sodium azide and selenium dioxide, and implementing safety measures for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: p-Azidophenylglyoxal undergoes several types of chemical reactions, including:

Photolysis: Upon exposure to ultraviolet light, the azido group generates a reactive nitrene species.

Cross-linking: The phenylglyoxal moiety reacts with arginine residues in proteins, forming stable cross-links.

Common Reagents and Conditions:

Photolysis: Ultraviolet light is used to activate the azido group.

Cross-linking: The reaction typically occurs in aqueous solutions at room temperature.

Major Products:

Photolysis: Generates a reactive nitrene species.

Cross-linking: Forms stable cross-linked protein complexes.

Wissenschaftliche Forschungsanwendungen

p-Azidophenylglyoxal has several scientific research applications, including:

Protein Structure and Function Studies: Used to study protein structure and functions by anchoring proteins to solid supports or preparing immunogens, immunotoxins, and other conjugated protein reagents.

Bioconjugation: Acts as a cross-linker to create chemical bonds between molecules, facilitating the study of spatial arrangements of macromolecular structures.

Enzyme Inhibition Studies: Inhibits enzymes with arginyl residues at their active sites, such as lactic dehydrogenase and alcohol dehydrogenase.

Wirkmechanismus

The mechanism of action of p-azidophenylglyoxal involves the following steps:

Activation: Upon exposure to ultraviolet light, the azido group generates a reactive nitrene species.

Reaction with Arginine Residues: The phenylglyoxal moiety reacts selectively with arginine residues in proteins, forming stable cross-links.

Cross-linking: The reactive nitrene species can further react with nearby molecules, leading to the formation of cross-linked protein complexes.

Vergleich Mit ähnlichen Verbindungen

Phenylglyoxal: Similar to p-azidophenylglyoxal, phenylglyoxal reacts with guanine nucleotides and arginine residues.

Glyoxal: A simpler dialdehyde that reacts with guanine nucleotides.

Uniqueness of this compound:

Photoactivable Cross-linking: The presence of the azido group allows for photoactivable cross-linking, which is not a feature of phenylglyoxal or glyoxal.

Selective Reactivity: this compound exhibits selective reactivity towards arginine residues, making it a valuable tool for studying protein interactions.

Eigenschaften

IUPAC Name |

2-(4-azidophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c9-11-10-7-3-1-6(2-4-7)8(13)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALIYGMVBZRBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215663 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-07-8 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PAPG interact with its target and what are the downstream effects?

A1: PAPG specifically modifies arginine residues in proteins. This is due to the high reactivity of its glyoxal group towards the guanidino group of arginine. [, , ] Upon UV irradiation, the azide group in PAPG forms a highly reactive nitrene intermediate. This nitrene can then covalently crosslink with nearby amino acids, effectively trapping the protein interaction. [, , ] This method has been used to study protein-protein interactions, such as identifying the epidermal growth factor (EGF) receptor binding site [] and characterizing the interaction between brome mosaic virus coat protein and viral RNA. []

Q2: How does PAPG perform under various conditions? What are its material compatibility and stability characteristics?

A2: The provided abstracts focus primarily on PAPG's application as a crosslinking agent in biological research settings. Information regarding its stability under various conditions (temperature, pH, solvents) and compatibility with different materials is not explicitly stated.

Q3: PAPG is used to study protein interactions. Can you elaborate on its applications and the underlying mechanisms?

A4: PAPG is a valuable tool for studying protein interactions due to its specific binding to arginine residues and its ability to form covalent bonds upon UV activation. [, , , ]

- Applications: This allows researchers to "freeze" transient protein interactions and study them. Examples include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanal](/img/structure/B1213644.png)